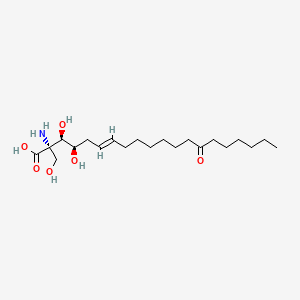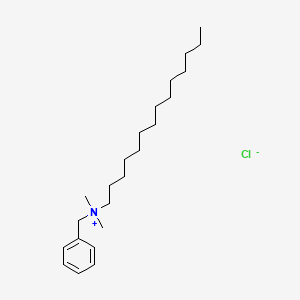
Phenylacetylglutamin
Übersicht
Beschreibung
Phenylacetylglutamine is a naturally occurring metabolite formed by the conjugation of phenylacetate and glutamine. It is commonly found in human urine and is particularly prevalent in individuals with urea cycle disorders. This compound plays a crucial role in the alternative pathway for nitrogen waste removal in the body, especially under conditions where the urea cycle is impaired .
Wissenschaftliche Forschungsanwendungen
Phenylacetylglutamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um Konjugationsreaktionen und den Stickstoffstoffwechsel zu untersuchen.
Biologie: Untersucht wegen seiner Rolle bei der Stickstoffabfallbeseitigung und seiner Interaktionen mit der Darmmikrobiota.
Medizin: Untersucht wegen seines Potenzials als Biomarker für Harnstoffzyklusstörungen, Herz-Kreislauf-Erkrankungen und Typ-2-Diabetes mit distaler symmetrischer Polyneuropathie
Industrie: Verwendet bei der Herstellung von Arzneimitteln und als Diagnoseinstrument für Stoffwechselstörungen.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Rolle im Stickstoffstoffwechsel aus. Es wird durch die Konjugation von Phenylacetat mit Glutamin in Leber und Nieren gebildet. Dieser Prozess wird durch das Enzym Phenylacetyltransferase katalysiert. This compound wird dann im Urin ausgeschieden und hilft dabei, überschüssigen Stickstoff aus dem Körper zu entfernen. Zusätzlich wurde gezeigt, dass this compound mit adrenergen Rezeptoren interagiert, die Thrombozytenaktivierung beeinflusst und zu Herz-Kreislauf-Erkrankungen beiträgt .
Wirkmechanismus
Target of Action
Phenylacetylglutamine (PAGln) is a gut microbiota-derived metabolite that is clinically and mechanistically linked to cardiovascular disease (CVD) . The primary targets of PAGln are endothelial cells , where it induces oxidative stress via a NOX2-dependent pathway .
Mode of Action
PAGln interacts with its targets, the endothelial cells, by inducing oxidative stress . This interaction results in an upregulation of NOX2 and NF-kB protein levels, while NOX4 levels remain unchanged .
Biochemical Pathways
The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form phenylacetylglutamine in humans and phenylacetylglycine in rodents .
Pharmacokinetics
Phenylacetic acid (PAA) and phenylacetylglutamine (PAGN) pharmacokinetic data from clinical studies indicate that PAA exhibits nonlinear pharmacokinetics . PAA exposure was found to be 35% higher in Child–Pugh C than in Child–Pugh B . PAGN renal clearance decreased by five-fold in severe renal impairment compared with subjects with normal renal function .
Result of Action
PAGln treatment for 72 hours significantly increased the fluorescence intensity after CellROX Green staining . This suggests that PAGln treatment leads to an increase in reactive oxygen species (ROS) formation . This oxidative stress could potentially lead to various cellular effects, including damage to cell structures like lipids, proteins, and DNA.
Action Environment
Environmental factors such as diet, lifestyle, and the presence of other diseases can influence the action of PAGln . For instance, dietary protein intake and the abundance of PAA-producing Proteobacteria can cause elevated PAGln levels . Furthermore, the presence of diseases like cardiovascular disease can also influence the action and efficacy of PAGln .
Biochemische Analyse
Biochemical Properties
Phenylacetylglutamine is the primary metabolite of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase .
Cellular Effects
Phenylacetylglutamine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce oxidative stress in endothelial cells via a NOX2-dependent pathway . It has also been associated with cardiovascular disease, contributing to cardiac disease by impacting platelet function and thrombosis .
Molecular Mechanism
Phenylacetylglutamine exerts its effects at the molecular level through various mechanisms. It has been suggested that it promotes oxidative stress in endothelial cells through a NOX2 and NF-kB but not by a NOX4 dependent pathway . This indicates that Phenylacetylglutamine might bind to these biomolecules, leading to their activation or inhibition, and subsequently causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Phenylacetylglutamine has been observed to have temporal effects. For example, it has been found to increase apoptosis, reactive oxygen species (ROS) production, and decrease cell viability over time .
Dosage Effects in Animal Models
In animal models, the effects of Phenylacetylglutamine have been observed to vary with different dosages. For instance, it has been found that circulating Phenylacetylglutamine levels were dose-dependently associated with heart failure presence and indices of severity .
Metabolic Pathways
Phenylacetylglutamine is involved in several metabolic pathways. The microbiota-dependent metabolism of phenylalanine produces phenylacetic acid (PAA), which is a crucial intermediate that is catalyzed by diverse microbial catalytic pathways . PAA conjugates with glutamine and glycine in the liver and kidney to predominantly form Phenylacetylglutamine in humans and phenylacetylglycine in rodents .
Transport and Distribution
Phenylacetylglutamine is transported and distributed within cells and tissues. It is bound and conjugated by free-plasma in the kidney to remove excess nitrogen through its excretion in the urine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylacetylglutamine can be synthesized through the reaction of phenylacetyl-CoA with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase, which is found in human liver mitochondria .
Industrial Production Methods: Industrial production of phenylacetylglutamine typically involves the microbial transformation of dietary phenylalanine into phenylacetic acid, followed by conjugation with glutamine in the liver. This process leverages the metabolic pathways of gut microbiota and liver enzymes to produce phenylacetylglutamine efficiently .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Phenylacetylglutamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von this compound-Derivaten führen.
Reduktion: Obwohl weniger häufig, können Reduktionsreaktionen die funktionellen Gruppen in this compound modifizieren.
Substitution: Substitutionsreaktionen können an den Phenyl- oder Glutaminmoietäten auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene this compound-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Phenylacetylglutamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Phenylacetylglycin: Ein weiterer stickstoffhaltiger Metabolit, der durch die Konjugation von Phenylacetat mit Glycin gebildet wird. Es kommt häufiger bei Nagetieren vor.
Phenylacetyl-CoA: Ein Zwischenprodukt bei der Synthese von this compound.
Phenylessigsäure: Eine Vorstufe bei der Synthese von this compound und anderen verwandten Verbindungen.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen Rolle im menschlichen Stickstoffstoffwechsel und seiner Assoziation mit Harnstoffzyklusstörungen einzigartig. Im Gegensatz zu Phenylacetylglycin, das bei Nagetieren häufiger vorkommt, ist this compound ein wichtiger Metabolit beim Menschen .
Eigenschaften
IUPAC Name |
5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLIEFSWGNOPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865408 | |
| Record name | N~2~-(Phenylacetyl)glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28047-15-6 | |
| Record name | Phenylacetylglutamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phenylacetylglutamine and how is it formed?
A1: Phenylacetylglutamine (PAGln) is a metabolite produced primarily in the liver through the conjugation of phenylacetate (PAA) and glutamine. [, , , , ] PAA itself is derived from the gut microbiota-dependent metabolism of phenylalanine, an essential amino acid obtained from dietary sources like eggs, meat, and dairy products. [, ] In simpler terms, our gut bacteria break down phenylalanine from our diet, forming PAA, which is then further processed in the liver to create PAGln.
Q2: How is phenylacetylglutamine excreted from the body?
A2: Phenylacetylglutamine is primarily excreted in the urine. [, , , ]
Q3: How do researchers measure phenylacetylglutamine levels?
A3: Several analytical methods can be used to measure PAGln levels in biological samples like plasma and urine. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method involves separating and identifying compounds based on their mass-to-charge ratio after being vaporized and ionized. []
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique separates compounds through liquid chromatography and then identifies them based on their mass-to-charge ratio after ionization. This method is highly sensitive and allows for the quantification of PAGln in various biological samples. [, , ]
- High Performance Liquid Chromatography (HPLC): This method separates components within a mixture based on their interactions with a stationary phase (column) and a mobile phase (solvent). [, ]
- Nuclear Magnetic Resonance (NMR): This technique exploits the magnetic properties of atomic nuclei to determine the structure and dynamics of molecules. It has been used to study the labeling patterns of PAGln derived from different isotopic tracers, providing insights into metabolic pathways. [, , ]
Q4: What is the role of phenylacetylglutamine in studying liver metabolism?
A4: Phenylacetylglutamine serves as a valuable, non-invasive probe for studying liver metabolism, particularly the citric acid cycle and gluconeogenesis. [, ] This is because its glutamine moiety reflects the labeling pattern of liver alpha-ketoglutarate, a key intermediate in these metabolic pathways. [] By administering isotopically labeled precursors and analyzing the labeling patterns of PAGln in urine, researchers can gain insights into the fluxes of various metabolic pathways within the liver.
Q5: How are phenylacetylglutamine levels affected in patients with chronic kidney disease (CKD)?
A5: Phenylacetylglutamine levels are elevated in patients with CKD, particularly those with more advanced stages of the disease. [] This increase is primarily attributed to impaired renal clearance, meaning the kidneys are less efficient at removing PAGln from the bloodstream. [, , ]
Q6: What are the potential health implications of elevated phenylacetylglutamine levels?
A6: Elevated serum PAGln levels have been associated with an increased risk of:
- Mortality: Higher PAGln levels are independently associated with an increased risk of death in CKD patients. []
- Cardiovascular Disease (CVD): Several studies have reported a strong and independent association between elevated PAGln levels and an increased risk of CVD events, including heart failure. [, , , , ] This effect is thought to be mediated through the activation of adrenergic receptors. [, , ]
- Atherosclerosis: PAGln has been shown to accelerate the progression of atherosclerosis, a condition where plaque builds up inside the arteries, in animal models of diabetes. [, ] This effect is linked to PAGln's ability to promote inflammation and impair macrophage function. [, ]
- Cognitive Impairment: Some studies suggest that elevated PAGln levels may be associated with impaired executive function in dialysis patients. []
Q7: How does phenylacetylglutamine contribute to the progression of atherosclerosis?
A7: Research indicates that PAGln may contribute to atherosclerosis by:
- Promoting Inflammation: PAGln can activate the β2-adrenergic receptor, leading to a pro-inflammatory state in macrophages. This pro-inflammatory environment can contribute to the development and progression of atherosclerosis. [, ]
- Enhancing Platelet Activation: PAGln can enhance platelet activation through the α2A, α2B, and β2 adrenergic receptors. [] This increased platelet activity can contribute to thrombosis, a major complication of atherosclerosis. []
Q8: What is the potential role of phenylacetylglutamine in Crohn's disease?
A8: Recent research suggests that PAGln may be involved in the development and progression of Crohn's disease (CD). [] One study found that elevated PAGln levels, driven by a high-protein diet and an increased abundance of phenylacetic acid-producing bacteria in the gut, were associated with CD severity. [] Additionally, administration of phenylacetylglycine (PAGly), a metabolite similar to PAGln, worsened colitis in a mouse model, potentially through platelet activation and inflammation. []
Q9: Are there any potential therapeutic strategies targeting phenylacetylglutamine?
A9: Although research is still in early stages, modulating PAGln levels or its downstream effects presents a potential therapeutic avenue for managing diseases like CKD, CVD, and CD.
- Dietary Interventions: Modifying dietary protein intake and composition could potentially influence gut microbiota composition and, consequently, PAGln production. []
- Prebiotic/Probiotic Therapy: Further research is needed to explore whether specific prebiotics or probiotics can effectively modulate gut microbiota and reduce PAGln levels. []
Q10: Can phenylacetylglutamine be used as a biomarker for disease?
A10: Given its association with various diseases, PAGln holds potential as a biomarker for:
- Early CKD Detection: Its early elevation in CKD progression makes it a potential marker for identifying individuals at risk and enabling timely intervention. [, ]
- CVD Risk Stratification: Elevated PAGln levels could help identify individuals at higher risk of CVD events, potentially allowing for more personalized preventive measures. [, , , , ]
- CD Diagnosis and Monitoring: Its association with CD severity suggests its potential as a diagnostic marker or for monitoring disease activity and treatment response. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



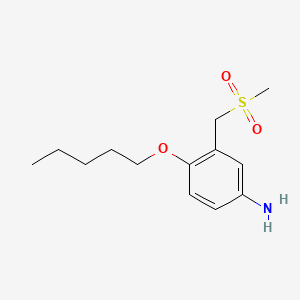
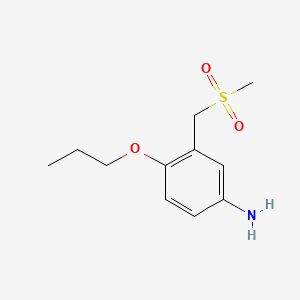
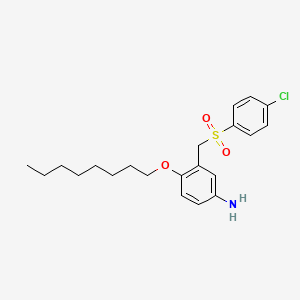
![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)
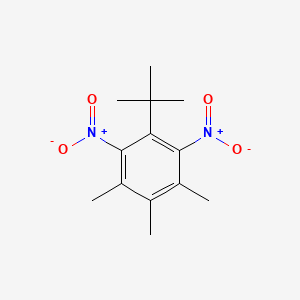

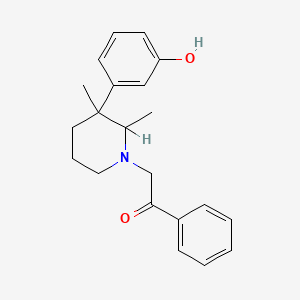

![2-[3-(Dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione](/img/structure/B1677588.png)


